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Introduction
Precipitation is a fundamental technique for the concentration and purification of nucleic acids

(DNA and RNA) from aqueous solutions. The process involves rendering the nucleic acids

insoluble, allowing for their separation from contaminants such as salts, nucleotides, and

proteins. This is typically achieved by the addition of a salt and an alcohol (commonly ethanol

or isopropanol). The salt neutralizes the negative charges of the phosphate backbone of the

nucleic acids, reducing their hydrophilicity and promoting aggregation, while the alcohol lowers

the dielectric constant of the solution, further enhancing the electrostatic attraction between the

cations from the salt and the phosphate groups, leading to precipitation.

Ammonium acetate is a frequently used salt for this purpose. Its primary advantage lies in its

ability to efficiently precipitate nucleic acids while leaving behind common contaminants like

unincorporated dNTPs and oligosaccharides in the supernatant. Furthermore, under specific

conditions, ammonium acetate can be employed to selectively precipitate proteins, providing

an additional purification step for nucleic acid preparations.

Note on Tetramethylammonium Acetate (TMAA): While this document focuses on the well-

established protocols using ammonium acetate, the principles of nucleic acid precipitation are

generally applicable to other quaternary ammonium salts like tetramethylammonium acetate.

However, specific quantitative data and optimized protocols for TMAA in nucleic acid

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2566039?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2566039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


precipitation are not as widely documented in the available scientific literature. The protocols

and data presented herein are based on studies and common laboratory practices using

ammonium acetate.

Mechanism of Action
The precipitation of DNA and RNA is a process driven by the manipulation of electrostatic

interactions and solubility. The phosphodiester backbone of nucleic acids is negatively charged,

making them highly soluble in aqueous solutions. The addition of a salt, such as ammonium

acetate, introduces cations (NH₄⁺) that shield these negative charges. This charge

neutralization reduces the repulsion between nucleic acid molecules. The subsequent addition

of an alcohol, like ethanol, decreases the polarity of the solvent. This change in the solvent

environment makes it less favorable for the now partially neutralized nucleic acid molecules to

remain in solution, causing them to aggregate and precipitate.

Quantitative Data Summary
The efficiency of nucleic acid precipitation and contaminant removal using ammonium acetate

has been quantitatively assessed in various studies. The following tables summarize key

findings.

Table 1: DNA Recovery with Ammonium Acetate and Ethanol

DNA
Concentrati
on

Volume of
7.5 M
Ammonium
Acetate

Volume of
Ethanol

Incubation
Temperatur
e

Centrifugati
on

% DNA
Recovery
(Approx.)

0.5 µg/mL 0.5 volumes 2.5 volumes 0°C
15 min at

22°C
>90%[1]

0.05 µg/mL 0.5 volumes 2.5 volumes 0°C
15 min at

22°C
>90%[1]

Table 2: Removal of Contaminants using 2.5 M Ammonium Acetate and 70% Ethanol
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Contaminant
Initial
Concentration

% Removal
(Approx.)

Reference

Unincorporated

dNTPs
20 µM ~93% [1]

Protein (BSA)
50 µg/mL or 1000

µg/mL

~90% (protein

precipitated before

ethanol addition)

[1]

Experimental Protocols
Protocol 1: Standard DNA and RNA Precipitation
This protocol is suitable for the routine precipitation of DNA and RNA from aqueous solutions to

concentrate the nucleic acids and remove salts and other small soluble contaminants.

Materials:

Nucleic acid sample in an aqueous buffer

5 M Ammonium Acetate, nuclease-free

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer for resuspension

Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Measure the volume of your nucleic acid sample.

Add 0.5 volumes of 5 M Ammonium Acetate to the sample to achieve a final concentration of

approximately 2.5 M.
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Mix thoroughly by vortexing gently.

For DNA precipitation, add 2 volumes of ice-cold 100% ethanol. For RNA precipitation, add

2.5 volumes of ice-cold 100% ethanol.[2]

Mix by inverting the tube several times until the precipitate is visible.

Incubate the mixture at -20°C for at least 30 minutes to facilitate precipitation.[2]

Centrifuge the sample at ≥12,000 x g for 15 minutes at 4°C.[2]

Carefully decant the supernatant without disturbing the nucleic acid pellet. The pellet may be

translucent and difficult to see.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salt.

Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make

resuspension difficult.

Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.

Protocol 2: Selective Precipitation of Proteins
This protocol is designed to remove protein contaminants from a nucleic acid solution prior to

nucleic acid precipitation.

Materials:

Nucleic acid sample containing protein contaminants

7.5 M Ammonium Acetate, nuclease-free

Microcentrifuge

Pipettes and nuclease-free tips
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Procedure:

To your nucleic acid sample, add 0.5 volumes of 7.5 M Ammonium Acetate to a final

concentration of 2.5 M.[3]

Vortex the solution and incubate at room temperature for at least 15 minutes to allow for

protein precipitation.[4]

Centrifuge at 16,000 x g for 15 minutes at room temperature to pellet the precipitated

proteins.[1]

Carefully transfer the supernatant containing the nucleic acids to a new, clean tube.

The nucleic acids can now be precipitated from the supernatant by following Protocol 1

(Standard DNA and RNA Precipitation).

Diagrams
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General Workflow for Nucleic Acid Precipitation

Nucleic Acid Sample
(in aqueous solution)
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(e.g., to 2.5 M final concentration)
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Incubate at -20°C
(≥30 minutes)

Centrifuge
(≥12,000 x g, 15 min, 4°C)

Separate Pellet and Supernatant

Wash Pellet with 70% Ethanol

Pellet

Centrifuge
(≥12,000 x g, 5 min, 4°C)

Air-Dry Pellet

Resuspend in Nuclease-Free
Water or TE Buffer

Purified Nucleic Acid
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Caption: Workflow for nucleic acid precipitation.
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Important Considerations
T4 Polynucleotide Kinase Inhibition: Ammonium ions can inhibit the activity of T4

polynucleotide kinase. If the downstream application involves this enzyme, it is advisable to

use a different salt, such as sodium acetate, for precipitation.[3]

Low Nucleic Acid Concentrations: For very dilute samples of nucleic acids, the addition of a

carrier, such as glycogen or linear polyacrylamide, can improve precipitation efficiency and

help visualize the pellet.

Pellet Visualization: Nucleic acid pellets are often translucent and can be difficult to see. It is

crucial to be careful when decanting the supernatant to avoid aspirating the pellet.

Drying the Pellet: Over-drying the pellet can make it difficult to resuspend. It is sufficient to

air-dry until no visible liquid remains.

Purity Assessment: The purity of the final nucleic acid sample can be assessed by

measuring the A260/A280 ratio using a spectrophotometer. A ratio of ~1.8 is generally

considered pure for DNA, and a ratio of ~2.0 is considered pure for RNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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